4-Methoxybenzenesulfonyl chloride
Overview
Description
Synthesis Analysis
The synthesis of derivatives from 4-Methoxybenzenesulfonyl chloride involves its reaction with primary amines, leading to the formation of sulfonamides. For example, a study detailed the synthesis of N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides as novel therapeutic agents for Alzheimer’s disease, starting from 4-methoxyphenethylamine and 4-methylbenzenesulfonyl chloride in an aqueous sodium carbonate solution (Abbasi et al., 2018).
Molecular Structure Analysis
Molecular structure analysis of compounds derived from 4-Methoxybenzenesulfonyl chloride, such as N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide, reveals a V-shaped conformation with a dihedral angle between the benzene rings. The analysis includes intramolecular interactions and hydrogen bonding patterns contributing to its stability (Kobkeatthawin et al., 2013).
Chemical Reactions and Properties
4-Methoxybenzenesulfonyl chloride participates in various chemical reactions, including the synthesis of secondary amines from primary amines through sulfonamide intermediates. Its reactivity is exploited in the synthesis of complex molecules with potential biological activities (Kurosawa et al., 2003).
Physical Properties Analysis
The physical properties of 4-Methoxybenzenesulfonyl chloride and its derivatives can be deduced from their molecular structure, including melting points, solubility in various solvents, and crystal structure. These properties are crucial for understanding their behavior in chemical reactions and potential applications.
Chemical Properties Analysis
The chemical properties of 4-Methoxybenzenesulfonyl chloride derivatives, such as reactivity, stability, and interactions with various reagents, are essential for their application in synthesis. Studies on vibrational spectroscopic analysis, HOMO-LUMO studies, and non-linear optical (NLO) properties of derivatives like 4-Cyano-2-methoxybenzenesulfonyl Chloride provide insights into their chemical significance and applications (Nagarajan & Krishnakumar, 2018).
Scientific Research Applications
Versatile Sulfonating Agent :
- It is widely used as a versatile sulfonating agent, particularly useful in the preparation of sulfonamides and as an N-protecting group (Raheja & Johnson, 2001).
Spectroscopic and Theoretical Studies :
- 4-Methoxybenzenesulfonyl chloride and its derivatives, such as 4-Cyano-2-methoxybenzenesulfonyl Chloride, are subjects of extensive spectroscopic and theoretical studies. These studies focus on their spectroscopic properties and chemical significance, particularly in understanding the electronic properties like HOMO and LUMO energy gaps (Nagarajan & Krishnakumar, 2018).
Kinetics in Mixed Systems :
- The kinetics of its hydrolysis have been studied in mixed systems involving surfactants and cyclodextrin derivatives, providing insights into the interaction dynamics of these systems (García‐Río et al., 2007).
Labeling Reagent in Chromatography :
- Used as a labeling reagent in chromatography for the detection of specific compounds, demonstrating its utility in analytical chemistry (Wang et al., 2010).
Activating Hydroxyl Groups :
- Found to be effective in activating hydroxyl groups for the covalent attachment of biologicals to solid supports, underscoring its importance in bioconjugation techniques (Chang et al., 1992).
Synthesis of Derivatives :
- Utilized in the synthesis of various derivatives, such as indazole and sulfonamide derivatives, demonstrating its versatility in organic synthesis (Kouakou et al., 2015).
Safety And Hazards
properties
IUPAC Name |
4-methoxybenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO3S/c1-11-6-2-4-7(5-3-6)12(8,9)10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTJVECUKADWGMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50243364 | |
Record name | 4-Methoxybenzenesulphonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50243364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxybenzenesulfonyl chloride | |
CAS RN |
98-68-0 | |
Record name | 4-Methoxybenzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98-68-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methoxybenzenesulphonyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098680 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methoxybenzenesulfonyl chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403292 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Methoxybenzenesulphonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50243364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methoxybenzenesulphonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.448 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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